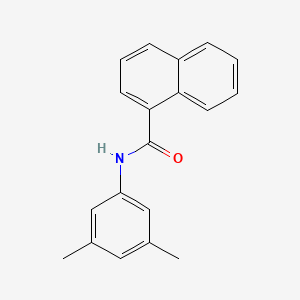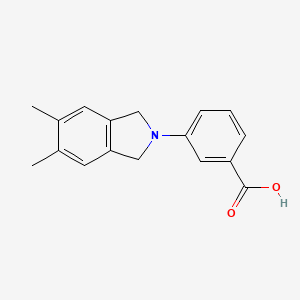
1H-Purine-2,6-dione, 3,7-dihydro-1,3-bis(2-methylpropyl)-8-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Purine-2,6-dione, 3,7-dihydro-1,3-bis(2-methylpropyl)-8-methyl- is a chemical compound known for its unique structure and properties It belongs to the purine family, which is a group of heterocyclic aromatic organic compounds
Méthodes De Préparation
The synthesis of 1H-Purine-2,6-dione, 3,7-dihydro-1,3-bis(2-methylpropyl)-8-methyl- involves several steps. The synthetic routes typically include the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, which are usually purine derivatives.
Reaction Conditions: The reaction conditions often involve the use of solvents, catalysts, and specific temperature and pressure settings to facilitate the desired chemical transformations.
Industrial Production: Industrial production methods may involve large-scale synthesis using automated equipment and optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
1H-Purine-2,6-dione, 3,7-dihydro-1,3-bis(2-methylpropyl)-8-methyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, where it loses electrons and forms oxidized products.
Reduction: Reduction reactions involve the gain of electrons, leading to the formation of reduced products.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary depending on the desired product and the specific reaction being carried out.
Applications De Recherche Scientifique
1H-Purine-2,6-dione, 3,7-dihydro-1,3-bis(2-methylpropyl)-8-methyl- has several scientific research applications, including:
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, it is studied for its potential effects on cellular processes and its interactions with biological molecules.
Medicine: In medicine, this compound is investigated for its potential therapeutic properties and its role in drug development.
Industry: In industry, it is used in the production of various chemical products and materials.
Mécanisme D'action
The mechanism of action of 1H-Purine-2,6-dione, 3,7-dihydro-1,3-bis(2-methylpropyl)-8-methyl- involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, such as enzymes or receptors, and modulating their activity. This can lead to changes in cellular processes and physiological responses.
Comparaison Avec Des Composés Similaires
1H-Purine-2,6-dione, 3,7-dihydro-1,3-bis(2-methylpropyl)-8-methyl- can be compared with other similar compounds, such as:
1H-Purine-2,6-dione, 3,7-dihydro-1,3-bis(2-methylpropyl): This compound lacks the 8-methyl group, which may result in different chemical and biological properties.
1H-Purine-2,6-dione, 3,7-dihydro-1,3-bis(2-methylpropyl)-8-ethyl: This compound has an ethyl group instead of a methyl group at the 8-position, which may affect its reactivity and interactions with other molecules.
Propriétés
Numéro CAS |
81250-28-4 |
|---|---|
Formule moléculaire |
C14H22N4O2 |
Poids moléculaire |
278.35 g/mol |
Nom IUPAC |
8-methyl-1,3-bis(2-methylpropyl)-7H-purine-2,6-dione |
InChI |
InChI=1S/C14H22N4O2/c1-8(2)6-17-12-11(15-10(5)16-12)13(19)18(14(17)20)7-9(3)4/h8-9H,6-7H2,1-5H3,(H,15,16) |
Clé InChI |
WRQBKBUITFMSFG-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(N1)C(=O)N(C(=O)N2CC(C)C)CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


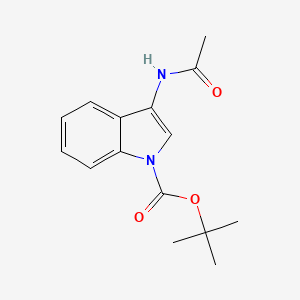
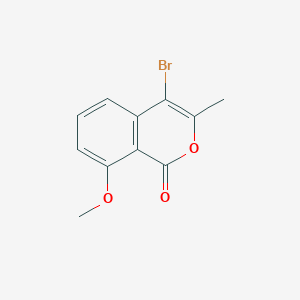
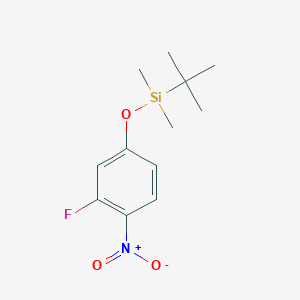
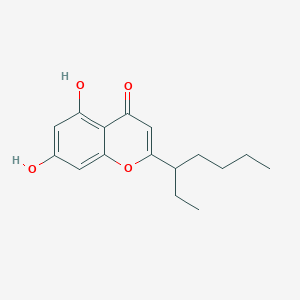
silane](/img/structure/B11848895.png)


![3-(2-Methoxyphenyl)-1-methyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B11848905.png)
![9-(Azepan-1-yl)-6-methoxy-5H-pyrido[2,3-c]azepine](/img/structure/B11848920.png)
